(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
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Overview
Description
(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: Reflux conditions are often employed.
Solvents: Common solvents include acetone and dichloromethane.
Catalysts: Anhydrous potassium carbonate is frequently used as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Antioxidant Activity: It can neutralize free radicals, thereby preventing oxidative stress.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid.
4-methylumbelliferone: Another coumarin derivative with similar properties.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHPMUSEMDEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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